N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the thiazolidinone-acetamide class, characterized by a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a 2-methoxybenzylidene substituent at the 5-position and a sulfone-containing tetrahydrothiophene moiety at the acetamide nitrogen. Its Z-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets . The 1,1-dioxidotetrahydrothiophen-3-yl group confers improved solubility compared to non-sulfonated analogues, as sulfone groups reduce hydrophobicity . The compound’s synthesis typically involves Knoevenagel condensation between a rhodanine-acetic acid derivative and 2-methoxybenzaldehyde, followed by amide coupling with 1,1-dioxidotetrahydrothiophen-3-amine .
Properties
Molecular Formula |
C17H18N2O5S3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H18N2O5S3/c1-24-13-5-3-2-4-11(13)8-14-16(21)19(17(25)26-14)9-15(20)18-12-6-7-27(22,23)10-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,20)/b14-8- |
InChI Key |
LLVWIRXIVKIQQQ-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features and biological activities. This article aims to explore its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 414.5 g/mol. It incorporates a tetrahydrothiophene ring, a thiazolidine core, and a methoxybenzylidene moiety, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4S2 |
| Molecular Weight | 414.5 g/mol |
| Structure | Tetrahydrothiophene + Thiazolidine + Methoxybenzylidene |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazolidinone have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives has been reported to be lower than that of standard antibiotics like ampicillin and streptomycin .
Key Findings:
- MIC Values: Compounds similar to this structure have MIC values ranging from 37.9 to 113.8 μM against various bacterial strains.
- Target Bacteria: Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exert potent cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). The structure-dependent activity suggests that modifications in the chemical structure can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .
Case Study:
In a study involving various thiazolidinone derivatives:
- Compound 21 showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.
- The cytotoxicity was assessed using MTT assays, comparing the viability of cancerous versus non-cancerous cells.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological processes such as enzyme inhibition or receptor signaling alteration.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction: It could bind to specific receptors, altering their signaling pathways which are crucial in cancer progression or microbial resistance.
Research Findings Summary
Recent studies highlight the promising biological activities associated with this compound:
- Antimicrobial Efficacy: Significant activity against resistant bacterial strains.
- Anticancer Potential: Selective cytotoxicity towards cancer cells with minimal effects on normal cells.
Comparison with Similar Compounds
Table 1: Structural Modifications and Key Features
Key Observations :
- Electron-withdrawing groups (e.g., 3-chloro in ) increase enzymatic inhibition potency by enhancing electrophilicity of the thioxo-thiazolidinone core.
- Bulkier N-substituents (e.g., tetrahydrothiophene sulfone in the target compound) improve solubility but may reduce membrane permeability .
- Heterocyclic benzylidene moieties (e.g., thiophene in ) enhance antitumor activity by enabling π-π stacking with kinase domains .
Analysis :
- The target compound exhibits selective urease inhibition , outperforming furylmethylene analogues but underperforming compared to 3-chlorobenzylidene derivatives .
- α-Glucosidase inhibition is highly substituent-dependent, with 3-chloro and thiophene derivatives showing superior activity due to hydrophobic interactions with the enzyme’s active site .
Preparation Methods
Thiazolidinone Ring Formation
The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl core is synthesized via cyclocondensation of thiourea with α-keto acids. For example, reaction of 2-methoxybenzaldehyde with ethyl glyoxalate in acidic ethanol yields the α-keto intermediate, which undergoes cyclization with thiourea at 80–100°C for 6–8 hours. Microwave-assisted methods reduce reaction times to 30–45 minutes with comparable yields (78–82%).
Z-Selective Knoevenagel Condensation
Introduction of the 2-methoxybenzylidene group at the C5 position requires careful control of stereochemistry. Heating 4-oxo-2-thioxothiazolidine with 2-methoxybenzaldehyde in acetic acid containing anhydrous sodium acetate (120°C, 4 h) preferentially forms the Z-isomer due to steric hindrance from the methoxy group. Solvent screening indicates toluene improves Z/E selectivity (7:1) compared to ethanol (5:1).
Tetrahydrothiophene Sulfone Preparation
1,1-Dioxidotetrahydrothiophen-3-amine is synthesized by oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid, followed by nitration and reduction. Key steps include:
-
Oxidation : Tetrahydrothiophene + 30% H₂O₂ in AcOH (0–5°C, 12 h) → 84% yield.
-
Nitration : Sulfone intermediate + HNO₃/H₂SO₄ (−10°C, 2 h) → nitro derivative (72%).
-
Reduction : Nitro group reduction with H₂/Pd-C in ethanol affords the amine (89%).
Stepwise Preparation Methodology
Synthesis of 2-[(5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Acetic Acid
-
Cyclocondensation :
-
Knoevenagel Condensation :
-
Saponification :
Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine
-
Activation :
-
Coupling :
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Knoevenagel Reaction
| Solvent | Catalyst | Temperature (°C) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| Toluene | Piperidine | 110 | 7:1 | 78 |
| Ethanol | NH₄OAc | 80 | 5:1 | 65 |
| DMF | DBU | 90 | 6:1 | 72 |
Data adapted from. Toluene with piperidine maximizes Z-selectivity due to non-polar environment stabilizing the transition state.
Amidation Efficiency with Different Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| T3P® | CH₂Cl₂ | 2 | 74 | >95 |
| EDC/HOBt | DMF | 4 | 68 | 92 |
| DCC | THF | 6 | 59 | 88 |
Propylphosphonic anhydride (T3P®) in CH₂Cl₂ achieves superior yields and purity by minimizing racemization.
Analytical Characterization
Spectroscopic Data
-
LCMS : m/z = 492.1 [M + H]⁺, retention time = 2.63 min (C18 column, 0.1% TFA in H₂O/CH₃CN).
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.72 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.32 (m, 4H, aromatic), 6.05 (s, 1H, pyrazole), 4.93 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.58–3.23 (m, 4H, tetrahydrothiophene).
-
¹³C NMR : δ 187.2 (C=O), 166.8 (NHC=O), 153.4 (C=S), 132.1–114.3 (aromatic), 56.1 (OCH₃).
Purity and Stability
-
Thermogravimetric Analysis : Decomposition onset at 218°C, indicating suitability for room-temperature storage.
Industrial-Scale Considerations
Process Intensification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
